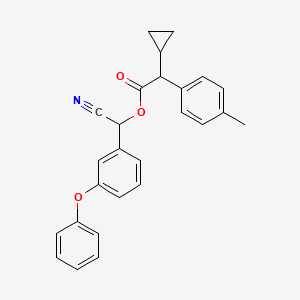
alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylbenzeneacetic acid moiety, and a cyano(3-phenoxyphenyl)methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to obtain the final product. Common synthetic routes may involve:
Cyclopropylation: Introduction of the cyclopropyl group to the benzene ring.
Esterification: Formation of the ester linkage between the acetic acid and the cyano(3-phenoxyphenyl)methyl group.
Purification: Techniques such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyhalothrin: A pyrethroid insecticide with a similar ester linkage.
Alpha-cyano-3-phenoxybenzyl alcohol: Shares the cyano(3-phenoxyphenyl)methyl group.
Uniqueness
Alpha-(1-Cyclopropyl)-4-methylbenzeneacetic acid cyano(3-phenoxyphenyl)methyl ester is unique due to its combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group, in particular, adds to its stability and reactivity, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
65363-07-7 |
|---|---|
Formule moléculaire |
C26H23NO3 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] 2-cyclopropyl-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C26H23NO3/c1-18-10-12-19(13-11-18)25(20-14-15-20)26(28)30-24(17-27)21-6-5-9-23(16-21)29-22-7-3-2-4-8-22/h2-13,16,20,24-25H,14-15H2,1H3 |
Clé InChI |
DQUAINAKZWEGFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2CC2)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



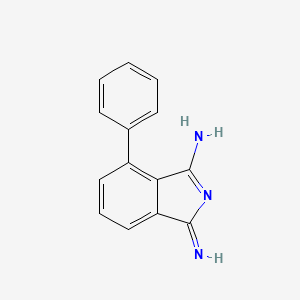

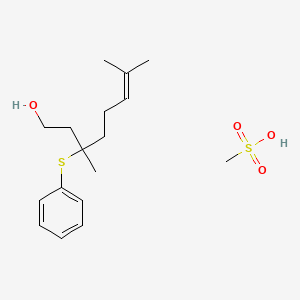
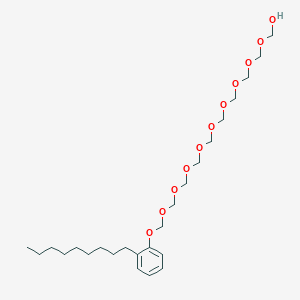
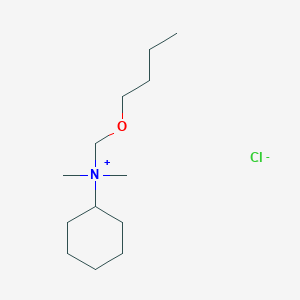


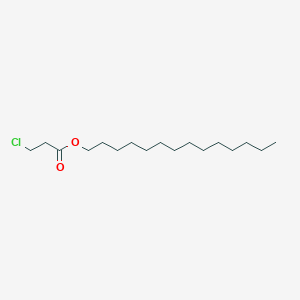
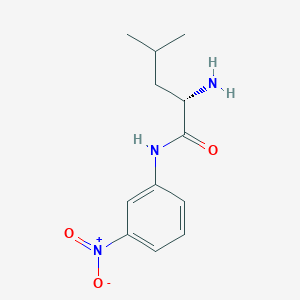
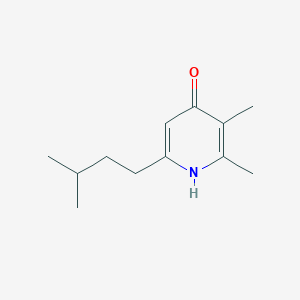
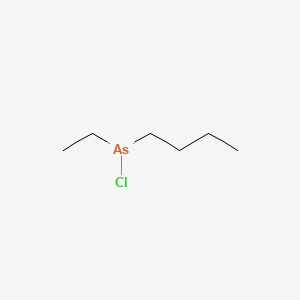
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
